molecular formula C19H18Cl2N2O2 B409327 1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine CAS No. 325991-83-1

1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine

Cat. No.: B409327
CAS No.: 325991-83-1
M. Wt: 377.3g/mol
InChI Key: DNAQITICDSYVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two 2-chlorobenzoyl groups attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine typically involves the reaction of 2-chlorobenzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the 2-chlorobenzoyl groups can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to remove the carbonyl groups or to convert them into alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted piperazines with various functional groups.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include alcohols or fully reduced piperazine derivatives.

Scientific Research Applications

1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2-chlorobenzoyl)piperazine: Similar structure but lacks the methyl group.

    1,4-Bis(2-bromobenzoyl)-2-methylpiperazine: Similar structure but with bromine atoms instead of chlorine.

    1,4-Bis(2-chlorobenzoyl)-2-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine is unique due to the presence of both 2-chlorobenzoyl groups and a methyl group on the piperazine ring. This combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[4-(2-chlorobenzoyl)-3-methylpiperazin-1-yl]-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O2/c1-13-12-22(18(24)14-6-2-4-8-16(14)20)10-11-23(13)19(25)15-7-3-5-9-17(15)21/h2-9,13H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAQITICDSYVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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